![molecular formula C26H27ClN6O B127983 ZD 7155 hydrochloride CAS No. 146709-78-6](/img/structure/B127983.png)
ZD 7155 hydrochloride
Overview
Description
ZD 7155 hydrochloride is a potent and selective competitive antagonist for the angiotensin II type 1 (AT 1) receptor . It displaces [125 I]-angiotensin II binding with an IC 50 value of 3.8 nM in guinea pig adrenal gland membranes . It is orally active, and is more potent and longer-acting than the prototype AT 1 antagonist, losartan .
Molecular Structure Analysis
The molecular formula of ZD 7155 hydrochloride is C26H26N6O.HCl . Its molecular weight is 474.99 . The SMILES string representation of the molecule is Cl.CCC1=CC2=C(CCC(=O)N2CC2=CC=C(C=C2)C2=CC=CC=C2C2=NN=NN2)C(CC)=N1 .Physical And Chemical Properties Analysis
ZD 7155 hydrochloride has a molecular weight of 474.99 . It is a white to beige powder . It is soluble in water at a concentration of 2 mg/mL when warmed . It should be stored desiccated at +4°C .Scientific Research Applications
Angiotensin II AT1 Antagonist
ZD 7155 hydrochloride is a potent and selective competitive antagonist for the angiotensin II type 1 (AT 1) receptor . Angiotensin II is a hormone that can cause vasoconstriction and increase blood pressure. By blocking this receptor, ZD 7155 hydrochloride can potentially be used in the treatment of hypertension .
Long-Acting Antihypertensive Agent
In one study, ZD 7155 was found to be longer-acting and approximately ten times as potent as losartan in suppressing the angiotensin II-induced pressor response . This suggests that ZD 7155 hydrochloride could be a promising candidate for the development of long-acting antihypertensive drugs .
Binding Experiments
Binding experiments show that ZD 7155 is a potent angiotensin II type 1 receptor antagonist . This makes it a useful tool in research studies investigating the role of the angiotensin II type 1 receptor in various physiological and pathological processes .
Pharmacological Studies
. It can be used to study the pharmacokinetics and pharmacodynamics of angiotensin II type 1 receptor antagonists .
Cardiovascular Research
Given its role as an angiotensin II AT1 antagonist, ZD 7155 hydrochloride can be used in cardiovascular research. It can help in understanding the role of the angiotensin II type 1 receptor in cardiovascular diseases and could potentially be used in the development of new therapeutic strategies .
Molecular Biology Studies
The molecular structure of ZD 7155 hydrochloride can be used in molecular biology studies. Researchers can use it to study the interaction between the drug and the angiotensin II type 1 receptor at a molecular level .
Mechanism of Action
Target of Action
ZD 7155 hydrochloride is a potent and selective competitive antagonist for the angiotensin II type 1 (AT1) receptor . The AT1 receptor is a part of the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance.
Mode of Action
ZD 7155 hydrochloride displaces [125I]-angiotensin II binding with an IC50 value of 3.8 nM in guinea pig adrenal gland membranes . This displacement indicates that ZD 7155 hydrochloride competes with angiotensin II for binding to the AT1 receptor, thereby inhibiting the actions of angiotensin II.
Biochemical Pathways
The primary biochemical pathway affected by ZD 7155 hydrochloride is the renin-angiotensin system . By blocking the AT1 receptor, ZD 7155 hydrochloride prevents angiotensin II from exerting its effects, which include vasoconstriction, release of aldosterone, and renal reabsorption of sodium. This leads to a decrease in blood pressure and fluid volume.
Result of Action
ZD 7155 hydrochloride suppresses the angiotensin II-induced pressor response . It is found to be longer-acting and approximately ten times as potent as losartan, another AT1 receptor antagonist . This results in a significant antihypertensive effect .
Safety and Hazards
properties
IUPAC Name |
5,7-diethyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3,4-dihydro-1,6-naphthyridin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O.ClH/c1-3-19-15-24-22(23(4-2)27-19)13-14-25(33)32(24)16-17-9-11-18(12-10-17)20-7-5-6-8-21(20)26-28-30-31-29-26;/h5-12,15H,3-4,13-14,16H2,1-2H3,(H,28,29,30,31);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGGAAHTUXEGFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(CCC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=N1)CC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431372 | |
Record name | 5,7-Diethyl-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-3,4-dihydro-1,6-naphthyridin-2(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
146709-78-6 | |
Record name | 5,7-Diethyl-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-3,4-dihydro-1,6-naphthyridin-2(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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